4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-13-11-16(7-8-17(13)21)29(26,27)24-15-5-3-14(4-6-15)18-12-25-19(22-18)9-10-20(23-25)28-2/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHORCGLFHPALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. With a molecular weight of approximately 373.36 g/mol, the compound features a unique structure combining a fluoro-substituted benzamide and an imidazo[1,2-b]pyridazin-2-yl moiety, which may enhance its biological activity and selectivity against specific targets.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉FN₄O₄S |
| Molecular Weight | 442.47 g/mol |
| CAS Number | 955617-54-6 |
This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable candidate for further research in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise as an antitumor agent, particularly against various cancer cell lines. Studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation, potentially through modulation of signaling pathways related to cell survival and apoptosis .
- Antimicrobial Properties : Preliminary investigations have indicated efficacy against pathogens such as Mycobacterium tuberculosis. The mechanism of action likely involves binding to molecular targets within bacterial cells, disrupting essential functions .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including cytochrome P450 enzymes. Understanding these interactions is crucial for assessing its metabolic pathways and potential drug-drug interactions .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor functions, triggering downstream signaling pathways relevant to its therapeutic effects. For instance, studies have shown that the imidazo[1,2-b]pyridazin moiety plays a significant role in modulating immune responses, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study 1 : A study published in PubMed reported the compound's effectiveness in inhibiting tumor cell proliferation in vitro. The results demonstrated a dose-dependent response with significant reductions in cell viability observed at higher concentrations .
- Study 2 : Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .
Summary of Findings
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
The table below highlights key structural and functional differences between the target compound and related imidazo[1,2-b]pyridazine derivatives:
Key Observations:
Methoxy groups (as in the target and compound) enhance solubility compared to alkyl or sulfur-based substituents .
Biological Implications: The trifluoromethyl group in ’s analog likely increases metabolic stability and target affinity due to its strong electronegativity and steric bulk .
Analogues with Related Heterocyclic Cores
Compounds with structurally similar heterocycles but differing cores include:
Imidazo[1,2-a]pyridine Derivatives
Pyrazolo[3,4-d]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
